2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDSMPXOUBPOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the reaction of 4-chlorophenol with a suitable benzimidazole precursor. One common method includes the use of a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with a benzimidazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. For example, its antiproliferative activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can interact with proteins involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The biological and physicochemical properties of benzimidazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Physicochemical and Structural Insights
- Methoxy analogs (e.g., 2-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole) balance these properties .
- Crystal Packing: Bromine and methyl substitutions in 1-(3-bromopropyl)-2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole induce unique intermolecular interactions (e.g., C–H···π), stabilizing the lattice .
Biological Activity
2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a benzimidazole core substituted with a chlorophenoxy group and a propyl chain. This configuration is significant as it influences the compound's lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. A study assessing various benzimidazoles found that compounds similar to this compound demonstrated activity against several pathogens, including Staphylococcus aureus and Candida albicans.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2g | 8 | Streptococcus faecalis |
| 3ao | <1 | Staphylococcus aureus (MRSA) |
| 3ad | 3.9–7.8 | C. albicans |
These findings suggest that the compound's structure may enhance its ability to penetrate microbial cell membranes, leading to effective inhibition of growth.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, a series of benzimidazoles were evaluated against various cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6i | HepG2 | 5 |
| 12a | MDA-MB-231 | 4 |
The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, imidazole derivatives are known to inhibit carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance.
Targets:
- Carbonic Anhydrase II
- Carbonic Anhydrase V
Inhibition of these enzymes can lead to therapeutic applications in conditions like glaucoma and epilepsy.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several benzimidazole derivatives, including those structurally related to this compound. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity against resistant strains of bacteria.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer effects of benzimidazoles revealed that treatment with specific derivatives resulted in significant apoptosis in HepG2 cells. Flow cytometry analysis indicated increased early and late apoptotic cells post-treatment, highlighting the compound's potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
